molecular formula C5H7NO2 B13533719 2-Isoxazol-3-ylethanol

2-Isoxazol-3-ylethanol

Cat. No.: B13533719
M. Wt: 113.11 g/mol
InChI Key: AADUNGUUVWMGSR-UHFFFAOYSA-N
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Description

2-Isoxazol-3-ylethanol is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isoxazol-3-ylethanol typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another approach involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water .

Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of environmentally friendly reagents and conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Isoxazol-3-ylethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form corresponding oximes, which can then undergo intramolecular cyclization to yield isoxazoles . Reduction reactions can convert the compound into different alcohol derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted isoxazoles, oximes, and alcohol derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Isoxazol-3-ylethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, the compound can enhance neurotransmission and potentially alleviate symptoms of neurological disorders. Additionally, the compound’s ability to form stable complexes with metal ions contributes to its antimicrobial and antiviral activities .

Comparison with Similar Compounds

2-Isoxazol-3-ylethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various applications.

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

2-(1,2-oxazol-3-yl)ethanol

InChI

InChI=1S/C5H7NO2/c7-3-1-5-2-4-8-6-5/h2,4,7H,1,3H2

InChI Key

AADUNGUUVWMGSR-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1CCO

Origin of Product

United States

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